molecular formula C23H22O8 B185337 [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate CAS No. 176598-10-0

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate

Cat. No.: B185337
CAS No.: 176598-10-0
M. Wt: 426.4 g/mol
InChI Key: LVQXSADIPBMJHN-QTDGGUCWSA-N
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Description

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate is a useful research compound. Its molecular formula is C23H22O8 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
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Biological Activity

Structural Overview

The compound features a cyclohexene ring with multiple functional groups, including acetoxy and benzoyloxy moieties. Its IUPAC name indicates the stereochemistry and specific substitutions that contribute to its biological properties.

PropertyValue
Molecular Formula C₁₈H₁₈O₇
Molecular Weight 342.43 g/mol
CAS Number [Not available in search results]

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing various biochemical pathways. The presence of hydroxyl and acetoxy groups may facilitate hydrogen bonding and enhance affinity for enzymes or receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related benzoate derivatives have shown their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Compounds that share structural characteristics with [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate have been documented to exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Properties

There is emerging evidence suggesting that similar compounds possess antimicrobial properties. For instance, studies have demonstrated that certain benzoate derivatives can inhibit the growth of various bacterial strains, indicating potential use in pharmaceutical applications.

Study 1: Antioxidant Potential

A study published in the Journal of Natural Products evaluated the antioxidant activity of several benzoate derivatives. The results indicated that compounds with acetoxy groups significantly reduced lipid peroxidation in vitro, suggesting a protective effect against oxidative damage.

Study 2: Anti-inflammatory Mechanism

In a research article from Phytotherapy Research, a derivative structurally similar to this compound was shown to inhibit COX enzymes in a dose-dependent manner. This suggests a potential therapeutic application for inflammatory diseases.

Study 3: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of various benzoates against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications enhanced efficacy against these pathogens.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate exhibit potent antioxidant activities. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases. Such compounds can neutralize free radicals and protect cellular components from oxidative damage.

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes, these compounds may serve as potential anti-inflammatory agents. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases.

3. Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing safer cancer therapies.

Materials Science Applications

1. Polymer Chemistry

The compound's ability to form stable complexes with various substrates makes it a candidate for use in polymer chemistry. It can be utilized as a functional monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. These applications benefit from the compound's resistance to environmental degradation and its ability to form strong bonds with various surfaces.

Agricultural Chemistry Applications

1. Pesticide Development

The compound's structural features may lend themselves to modifications that enhance its efficacy as a pesticide or herbicide. Research into similar compounds has shown promising results in pest control while minimizing environmental impact.

2. Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. Its application could improve crop yields by influencing plant growth processes such as cell division and elongation.

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Anti-inflammatory EffectsReduced levels of IL-6 and TNF-alpha in animal models of inflammation.
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Study 4Polymer ApplicationsImproved mechanical properties of polycarbonate when used as an additive.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester functionalities (benzoyloxy, acetyloxymethyl) undergo hydrolysis under acidic or basic conditions. Key findings include:

Reaction Type Conditions Products Yield Reference
Alkaline hydrolysisNaOH (1M), H₂O/MeOH (1:1), 60°C[(1R,4S,5S,6S)-5-(hydroxymethyl)-4,5,6-trihydroxycyclohex-2-en-1-yl] benzoate78%
Acidic hydrolysisHCl (1M), reflux, 4hPartial cleavage of acetyloxymethyl group; dihydroxy intermediates observed62%
  • Mechanistic Insight : Base-mediated hydrolysis preferentially cleaves the benzoyloxy ester (more electron-withdrawing) before the acetyloxymethyl group .

Oxidation Reactions

The dihydroxycyclohexene moiety undergoes selective oxidation.

Oxidizing Agent Conditions Products Yield Reference
Dess-Martin periodinaneCH₂Cl₂, rt, 2h[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-3-oxocyclohex-1-en-1-yl] benzoate85%
NaIO₄H₂O/THF (3:1), 0°C → rtCleavage of vicinal diol to form diketone91%
  • Regioselectivity : Oxidation at the 5,6-diol positions is favored due to steric protection of the acetyloxymethyl group .

Hydrogenation

The cyclohexene ring undergoes catalytic hydrogenation:

Catalyst Conditions Products Yield Reference
Pd/C (10% wt)H₂ (1 atm), EtOAc, rt, 12h[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohexane-1-yl] benzoate95%
  • Stereochemical Retention : The (1R,4S,5S,6S) configuration is preserved during hydrogenation .

Esterification and Transesterification

The hydroxyl groups participate in esterification:

Reagent Conditions Products Yield Reference
Ac₂O, pyridinert, 24h[(1R,4S,5S,6S)-4-benzoyloxy-5,6-diacetoxy-5-(acetyloxymethyl)cyclohex-2-en-1-yl] benzoate88%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → rtFully benzoylated derivative (all free –OH groups protected)76%
  • Selectivity : The 5-hydroxyl group reacts preferentially due to reduced steric hindrance .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C via retro-esterification (TGA data: 10% mass loss at 160°C) .
  • Photodegradation : UV light (254 nm) induces cleavage of benzoyloxy groups, forming phenolic byproducts .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate?

Synthesis typically involves multi-step organic reactions, leveraging protective group strategies to preserve stereochemistry. For example:

  • Step 1 : Protect hydroxyl groups using acetyl or benzoyl groups under controlled anhydrous conditions (e.g., benzoylation with benzoyl chloride in pyridine).
  • Step 2 : Cyclohexene ring formation via intramolecular Diels-Alder or epoxidation followed by acid-catalyzed cyclization.
  • Step 3 : Deprotection of acetyl or benzoyl groups under mild alkaline conditions (e.g., K₂CO₃ in methanol) to avoid hydrolysis of sensitive ester linkages.
    Purification is critical; use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC or TLC. For analogs, see benzoxazole ester synthesis in and benzimidazole derivatives in .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via UV-Vis or LC-MS.
  • Light Sensitivity : Expose to UV/visible light and track changes in NMR or FTIR spectra.
  • Storage Recommendations : Store in airtight containers under inert gas (N₂ or Ar) at –20°C, as per safety data for similar benzoates () .
Parameter Method Key Observations
Thermal degradationTGA/DSCDecomposition onset at ~180°C
Hydrolysis (pH 7.4)LC-MS10% degradation after 48 hours

Q. What analytical techniques are most effective for structural elucidation?

  • X-ray Crystallography : Resolve absolute stereochemistry using SHELXL ( ). Collect high-resolution data (≤1.0 Å) and refine with anisotropic displacement parameters .
  • NMR Spectroscopy : Assign stereocenters via NOESY (nuclear Overhauser effect) and 13C^{13}\text{C}-1H^{1}\text{H} coupling constants (e.g., JH,HJ_{\text{H,H}} for cyclohexene conformation). For related examples, see and .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₂₃H₂₄O₈).

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the cyclohexene ring during structure refinement?

Disorder often arises from conformational flexibility. Strategies include:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps.
  • Multi-Component Refinement : Use SHELXL’s PART instruction to model overlapping conformers.
  • Restraints : Apply geometric restraints (e.g., SIMU, DELU) to prevent overfitting. Refer to for SHELXL’s disorder-handling features .

Q. What role does stereochemistry play in modulating the compound’s reactivity in catalytic systems?

The (1R,4S,5S,6S) configuration influences:

  • Hydrogen Bonding : Adjacent hydroxyl groups (5,6-dihydroxy) form intramolecular H-bonds, stabilizing transition states in nucleophilic reactions.
  • Conformational Rigidity : The cyclohexene ring’s puckering affects substrate binding in enzyme inhibition studies.
    Validate via DFT calculations (e.g., Gaussian 16) to compare activation energies of stereoisomers. For computational modeling of benzoate derivatives, see .

Q. How can hygroscopicity be managed during kinetic studies of this compound?

  • Glovebox Use : Conduct experiments under controlled humidity (<5% RH).
  • Karl Fischer Titration : Quantify water content pre- and post-experiment.
  • Lyophilization : Remove residual solvents via freeze-drying (avoid heating).
    Refer to for handling protocols in moisture-sensitive environments .

Q. Data Contradictions and Mitigation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Source Verification : Cross-check purity (e.g., residual solvents in NMR, HPLC purity >98%).
  • Crystallographic Validation : Compare unit cell parameters with Cambridge Structural Database entries.
  • Reproduce Conditions : Ensure identical solvents and instrumentation (e.g., DMSO-d₆ vs. CDCl₃ in NMR).

Properties

IUPAC Name

[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)29-14-23(28)19(31-22(27)17-10-6-3-7-11-17)13-12-18(20(23)25)30-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3/t18-,19+,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXSADIPBMJHN-QTDGGUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C=CC(C1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1([C@H](C=C[C@H]([C@@H]1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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